molecular formula C16H12FN3S B15044881 Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone

Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B15044881
M. Wt: 297.4 g/mol
InChI Key: AQFCLUWFFGVKHK-VCHYOVAHSA-N
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Properties

Molecular Formula

C16H12FN3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12FN3S/c17-14-8-6-13(7-9-14)15-11-21-16(19-15)20-18-10-12-4-2-1-3-5-12/h1-11H,(H,19,20)/b18-10+

InChI Key

AQFCLUWFFGVKHK-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms and Chemical Reactivity

The compound exhibits reactivity due to its hydrazone group and fluorinated thiazole ring:

Hydrolysis and Substitution

  • Hydrolysis : Under acidic conditions, the hydrazone linkage can hydrolyze to regenerate the parent carbonyl and hydrazine.

  • Substitution : The thiazole ring may undergo nucleophilic aromatic substitution, influenced by the electron-withdrawing fluorophenyl group .

Cyclization and Multi-Component Reactions

  • Cyclization : Under reflux with aldehydes (e.g., salicylaldehyde), the compound forms coumarin derivatives .

  • Multi-Component Reactions :

    • Reacts with malononitrile and benzaldehydes to form pyran derivatives .

    • Condenses with phenacyl bromide to yield thiazole derivatives .

Reaction TypeReactants/ConditionsProduct TypeCitation
Coumarin formationSalicylaldehyde, refluxCoumarin derivatives
Pyran synthesisMalononitrile, benzaldehydesPyran derivatives

Analytical Characterization

The structure is confirmed using:

  • IR Spectroscopy : N-H stretching (3269–3350 cm⁻¹) and C-N bonds (1228–1273 cm⁻¹) .

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons (6.70–9.33 ppm), hydrazide proton (>10.02 ppm) .

    • ¹³C NMR : Aromatic carbons (112–163 ppm), fluorinated carbons (coupling observed) .

  • HRMS : Matches expected molecular weight (297.357 g/mol) .

Analytical MethodKey ObservationsCitation
IRN-H stretch, C-N bonds
¹H NMRAromatic and hydrazide protons
HRMSConfirm molecular weight (297.357 g/mol)

Biological and Chemical Implications

While not the focus, the compound’s fluorinated thiazole moiety enhances biological activity (e.g., antimicrobial, antitumor) . Structural rigidity from the hydrazone group may influence its reactivity in enzymatic or coordination chemistry .

Mechanism of Action

The mechanism of action of Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in metabolism and has been shown to bind to DNA gyrase B, inhibiting its activity . This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Biological Activity

Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound has the molecular formula C16H12FN3S and a molecular weight of 297.357 g/mol. The compound is synthesized through the reaction of benzaldehyde and 4-(4-fluorophenyl)-1,3-thiazol-2-ylhydrazine in an organic solvent, typically under reflux conditions. The general reaction can be summarized as follows:

Benzaldehyde+4 4 fluorophenyl 1 3 thiazol 2 ylhydrazineBenzaldehyde 4 4 fluorophenyl 1 3 thiazol 2 yl hydrazone\text{Benzaldehyde}+\text{4 4 fluorophenyl 1 3 thiazol 2 ylhydrazine}\rightarrow \text{Benzaldehyde 4 4 fluorophenyl 1 3 thiazol 2 yl hydrazone}

Biological Activity Overview

The biological activity of benzaldehyde hydrazones is largely attributed to their ability to interact with various biological targets. These compounds have been studied for their antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that hydrazones exhibit significant antibacterial and antifungal activities. For example, a study on related hydrazones demonstrated their effectiveness against various pathogenic strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Properties

Hydrazones have been reported to induce cytotoxic effects in cancer cells by interacting with DNA and inhibiting critical enzymes involved in cell proliferation. In vitro studies have shown that certain thiazole derivatives exhibit potent anticancer activity against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown IC50 values indicating effective inhibition of these enzymes .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various hydrazones against resistant bacterial strains. The results indicated that compounds with thiazole moieties displayed enhanced activity compared to their non-thiazole counterparts. This compound was included in this analysis, showing promising results particularly against Gram-positive bacteria .

Study 2: Anticancer Mechanism

In a separate investigation focusing on anticancer properties, benzaldehyde hydrazones were tested against A431 human epidermoid carcinoma cells. The study revealed that these compounds could significantly reduce cell viability through apoptosis induction, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value Reference
AntimicrobialVarious Bacterial StrainsVaries (effective)
AnticancerA431 Cells< 10 µM
Cholinesterase InhibitionAChE & BuChE46.8 - 137.7 µM (AChE)

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